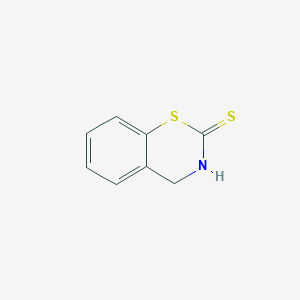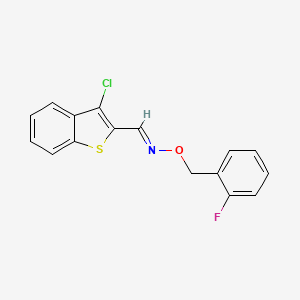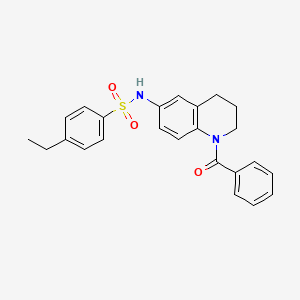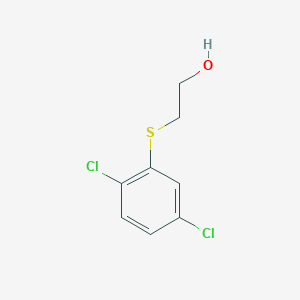
3,4-Dihydro-1,3-benzothiazine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1,3-benzothiazine-2-thione is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has been used in the design and synthesis of novel strobilurins, which are analogues with good and broad-spectrum activity .
Synthesis Analysis
The compound has been synthesized and tested against various phytopathogenic fungi . The synthesis process involves the design of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-1,3-benzothiazine-2-thione is complex and involves multiple elements. The CoMSIA studies were carried out using a SYBYL-X .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 4H-3,1-benzothiazin-4-ones . It has also been used in the synthesis of benzimidazole-thione derivatives by alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-1,3-benzothiazine-2-thione are complex and depend on its molecular structure. The compound has been characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy .科学的研究の応用
Heterocyclic Compound Significance
3,4-Dihydro-1,3-benzothiazine-2-thione belongs to the class of benzothiazines, a vital group of heterocyclic compounds known for their versatile biological activities. These compounds, including 3,4-dihydro variants, have been extensively studied for their pharmacological potential and synthetic versatility. Benzothiazines have been recognized for their ability to exhibit numerous therapeutic activities such as anti-HIV, calcium antagonistic, anti-serotonin, analgesic, anti-mycobacterial, anti-microbial, anti-oxidant, anti-rheumatic, anti-inflammatory, anti-hypertensive, calcium channel blocker, anti-malarial, potassium channel opener, cardiovascular, anthelmintic, neuroprotective, aldose reductase inhibitor, herbicidal, pesticidal, and more. This wide range of activities underscores the importance of benzothiazines in drug discovery and development, suggesting that 3,4-dihydro-1,3-benzothiazine-2-thione could also contribute significantly to therapeutic advancements (Rajiv, Sreelakshmi, Rajan, & Pappachen, 2017).
Synthetic Strategies and Biological Activities
The synthesis and biological significance of benzothiazine derivatives, including 3,4-dihydro-1,3-benzothiazine-2-thione, have been a subject of considerable interest within the scientific community. These compounds are synthesized through various methodologies, including microwave-assisted synthesis and regioselective techniques, offering a rich platform for developing novel therapeutic agents. The detailed exploration of synthetic routes and biological activities associated with benzothiazine derivatives provides a foundational understanding for further research and development in medicinal chemistry, particularly in the search for new pharmacologically active agents (Mir, Dar, & Dar, 2020).
Pharmacological Potential in Cancer Regulation
Benzothiazines, such as 3,4-dihydro-1,3-benzothiazine-2-thione, have demonstrated a significant ability to regulate various types of cancer. The comprehensive review of synthetic strategies, biological activities, and structure-activity relationships (SAR) of 1,4-benzothiazines reveals their potential in cancer therapy. The systematic analysis of SAR among benzothiazine derivatives allows for the optimization of their pharmacological profiles, suggesting that these compounds, including 3,4-dihydro-1,3-benzothiazine-2-thione, could offer novel approaches to cancer treatment (Rai, Singh, Raj, & Saha, 2017).
作用機序
The compound has shown substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . It acts as an inhibitor of mitochondrial respiration through acting on Q0 of cytochrome b of the cytochrome bc1 complex in the fungal respiratory chain, blocking electron transfer, and ultimately leading to cessation of fungal growth .
将来の方向性
特性
IUPAC Name |
3,4-dihydro-1,3-benzothiazine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQSXGQNKWFCQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,3-benzothiazine-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2382066.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)
![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2382073.png)


![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)